Chemoselectivity vs. Diphenylammonium Triflate
In a direct head-to-head comparison for the condensation of 4-phenylbutyric acid with cyclododecanol, the dimesitylammonium pentafluorobenzenesulfonate salt of the target compound (catalyst 1b) provided dramatically higher chemo-selectivity than the less bulky benchmark catalyst, diphenylammonium triflate ([Ph2NH2]+[OTf]-). While [Ph2NH2]+[OTf]- generated significant amounts of the dehydration byproduct cyclododecene (7), the dimesitylammonium catalyst shifted the product distribution decisively toward the desired ester [1].
| Evidence Dimension | Ester (6) vs. Alkene (7) product selectivity |
|---|---|
| Target Compound Data | Ester 6 yield increased to >90%, Alkene 7 yield suppressed to <10%. |
| Comparator Or Baseline | Diphenylammonium triflate ([Ph2NH2]+[OTf]-), which produced a significant amount of alkene 7 (exact ratio not numerically labeled but shown graphically). |
| Quantified Difference | Ester yield is >90% for the target catalyst versus a significantly lower, non-competitive yield for the comparator where alkene formation was prevalent. |
| Conditions | 5 mol% catalyst, equimolar acid (2 mmol) and alcohol (2 mmol) in heptane at 115 °C (reflux), without removal of generated water. |
Why This Matters
This data directly proves that the target compound's salt is mandatory for high-yield esterification of acid-sensitive and sterically demanding secondary alcohols, a transformation where common diarylammonium catalysts fail due to uncontrollable side reactions.
- [1] Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169. View Source
